molecular formula C14H19NO3 B7843008 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid

2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid

Cat. No.: B7843008
M. Wt: 249.30 g/mol
InChI Key: YVTXGNXUMNTBDW-UHFFFAOYSA-N
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Description

2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid is an oxamic acid derivative characterized by a 2,6-diisopropylphenyl group attached to the nitrogen of an oxamic acid core (-NH-C(=O)-COOH).

Properties

IUPAC Name

2-[2,6-di(propan-2-yl)anilino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-8(2)10-6-5-7-11(9(3)4)12(10)15-13(16)14(17)18/h5-9H,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTXGNXUMNTBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-di(propan-2-yl)aniline and oxalyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane.

    Procedure: Oxalyl chloride is added dropwise to a solution of 2,6-di(propan-2-yl)aniline in dichloromethane at low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of safer solvents and reagents, as well as optimization of reaction conditions, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its role in drug design and development. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity :

  • The difluoro analog exhibits a lower predicted pKa (2.73) compared to other analogs, likely due to the electron-withdrawing fluorine atoms enhancing the acidity of the carboxylic acid group .
  • The isopropyl groups in the target compound may reduce acidity due to steric shielding of the acidic proton, though experimental data are unavailable.

The ethyl ester derivative (221.2 g/mol) likely exhibits improved lipophilicity, making it a candidate prodrug for enhanced membrane permeability .

Steric and Electronic Effects :

  • The isopropyl substituents in the target compound introduce significant steric bulk, which could hinder interactions with biological targets compared to less bulky groups (e.g., methyl or halogens).
  • Halogenated analogs (F, Cl) may engage in halogen bonding, a feature exploited in drug design for target specificity .

Pharmacological Potential

  • Diclofenac-Related Analog: The dichloro derivative (C14H9Cl2NO3) is structurally related to diclofenac, a non-steroidal anti-inflammatory drug (NSAID).
  • Ester Derivatives : Ethyl esters (e.g., ) are often synthesized to improve bioavailability, as esterification masks the polar carboxylic acid group, enhancing passive diffusion across biological membranes .

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